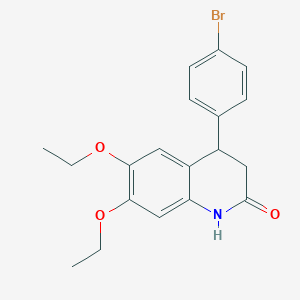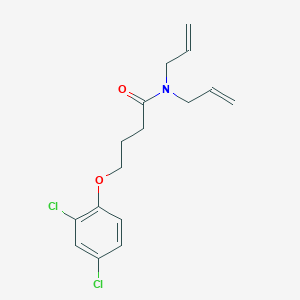
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a novel compound that has been identified as a promising drug candidate for the treatment of tuberculosis. BDQ belongs to a class of compounds known as diarylquinolines, which have been shown to exhibit potent antimicrobial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone involves inhibition of the Mtb ATP synthase, a key enzyme involved in energy production in the bacterium. By inhibiting ATP synthase, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of Mtb, leading to bacterial death. This mechanism of action is distinct from that of other tuberculosis drugs, such as isoniazid and rifampicin, which target other enzymes involved in bacterial cell wall synthesis and DNA replication.
Biochemical and physiological effects:
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent bactericidal activity against Mtb in vitro and in animal models of tuberculosis. In addition, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a low propensity for drug resistance development, making it a promising drug candidate for the treatment of drug-resistant tuberculosis. 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments, including its potent activity against drug-resistant Mtb strains, its favorable pharmacokinetic profile, and its low toxicity. However, the synthesis of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone is a complex and challenging process that requires expertise in organic chemistry. In addition, the cost of producing 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone may be a limiting factor for its widespread use in laboratory experiments.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the optimization of the synthesis method to improve the yield and efficiency of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone production. Another area of research is the development of combination therapies involving 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone and other tuberculosis drugs to enhance the efficacy of treatment and prevent the development of drug resistance. In addition, further studies are needed to investigate the safety and efficacy of 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone in clinical trials, with the ultimate goal of developing a new treatment for drug-resistant tuberculosis.
Scientific Research Applications
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential as a tuberculosis drug candidate. In preclinical studies, 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to exhibit potent activity against drug-resistant strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. 4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal studies.
properties
IUPAC Name |
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-3-23-17-9-15-14(12-5-7-13(20)8-6-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQNUGLZDWQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide](/img/structure/B4775202.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)

![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4775242.png)
![2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)acetamide](/img/structure/B4775244.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![2-{[butyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B4775279.png)